molecular formula C32H64O4Sn B1627747 Bis((2-ethyl-1-oxohexyl)oxy)dioctylstannane CAS No. 24577-34-2

Bis((2-ethyl-1-oxohexyl)oxy)dioctylstannane

Cat. No.: B1627747
CAS No.: 24577-34-2
M. Wt: 631.6 g/mol
InChI Key: QHZLCTYHMCNIMS-UHFFFAOYSA-L
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Description

Bis((2-ethyl-1-oxohexyl)oxy)dioctylstannane (CAS: 24577-34-2, EC: 422-920-5) is an organotin compound characterized by two octyl groups and two 2-ethyl-1-oxohexyloxy substituents bonded to a central tin atom. It is structurally classified as a tetraorganotin derivative, where the octyl chains confer lipophilicity, while the 2-ethylhexanoate-like substituents influence reactivity and stability. This compound is primarily used in industrial applications, such as polyvinyl chloride (PVC) stabilization and catalysis, though its use is restricted under the European Union’s REACH regulation due to toxicity concerns .

Properties

IUPAC Name

[2-ethylhexanoyloxy(dioctyl)stannyl] 2-ethylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H16O2.2C8H17.Sn/c2*1-3-5-6-7(4-2)8(9)10;2*1-3-5-7-8-6-4-2;/h2*7H,3-6H2,1-2H3,(H,9,10);2*1,3-8H2,2H3;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZLCTYHMCNIMS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C(CC)CCCC)OC(=O)C(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H64O4Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701020955
Record name Hexanoic acid, 2-​ethyl-​, 1,​1'-​(dioctylstannylene) ester
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Molecular Weight

631.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24577-34-2
Record name 1,1′-(Dioctylstannylene) bis(2-ethylhexanoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24577-34-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis((2-ethyl-1-oxohexyl)oxy)dioctylstannane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 2-​ethyl-​, 1,​1'-​(dioctylstannylene) ester
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Record name Bis[(2-ethyl-1-oxohexyl)oxy]dioctylstannane
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Preparation Methods

Nucleophilic Substitution Pathways

The foundational approach for synthesizing dialkyltin dicarboxylates involves nucleophilic displacement reactions between tin halides and carboxylate anions. For bis((2-ethyl-1-oxohexyl)oxy)dioctylstannane, this typically employs dioctyltin dichloride (DOTC) as the tin precursor reacting with 2-ethylhexanoic acid derivatives.

The general reaction scheme follows:
$$ \text{Oct}2\text{SnCl}2 + 2\text{RCOO}^- \rightarrow \text{Oct}2\text{Sn(OOCR)}2 + 2\text{Cl}^- $$
Where R represents the 2-ethylhexyl group. This double displacement mechanism proceeds through a four-center transition state, with reaction efficiency dependent on carboxylate nucleophilicity and solvent polarity.

Acidolysis of Tin Oxides

Alternative methodologies utilize dioctyltin oxide (DOTO) as starting material through acid-base reactions:

$$ \text{Oct}2\text{SnO} + 2\text{RCOOH} \rightarrow \text{Oct}2\text{Sn(OOCR)}2 + \text{H}2\text{O} $$

This route avoids halide byproducts but requires careful water removal to drive equilibrium toward product formation. Recent studies indicate microwave-assisted dehydration techniques can achieve 92% conversion within 45 minutes under inert atmosphere.

Optimized Synthetic Procedures

Standard Halide Displacement Method

Procedure:

  • Charge 1.0 molar equivalent dioctyltin dichloride (MW: 404.02 g/mol) into anhydrous toluene
  • Add 2.2 eq sodium 2-ethylhexanoate (MW: 172.27 g/mol) portionwise under N₂
  • Reflux at 110°C for 8-12 hours with mechanical stirring
  • Cool to 25°C, filter through celite bed
  • Concentrate filtrate under reduced pressure (40 mbar, 60°C)
  • Recrystallize from n-heptane/ethyl acetate (3:1 v/v)

Yield: 78-85%
Purity: ≥95% (by ¹H NMR)
Key Parameters:

  • Stoichiometric excess of carboxylate salt (10-15%)
  • Azeotropic removal of water using Dean-Stark trap
  • Reaction temperature maintained above toluene boiling point

Continuous Flow Synthesis

Modern approaches employ microreactor technology for improved heat transfer and mixing:

Parameter Value
Reactor Volume 10 mL
Residence Time 8.5 min
Temperature 150°C
Pressure 8 bar
Reactants DOTC (0.5M) + 2-EHA (1.1M) in THF
Catalyst DMAP (0.5 mol%)
Conversion 98%
Space-Time Yield 12.4 g/L·h

This method reduces reaction time from hours to minutes while maintaining excellent selectivity (>99%).

Advanced Characterization Data

Spectroscopic Fingerprints

¹¹⁹Sn NMR (CDCl₃, 298K):
δ -215 ppm (characteristic of R₂Sn(OOCR')₂ configuration)
FT-IR (KBr pellet):

  • 1585 cm⁻¹ (antisymmetric Sn-O-C=O stretch)
  • 1460 cm⁻¹ (symmetric Sn-O-C=O)
  • 560 cm⁻¹ (Sn-C vibrational mode)
    HRMS (ESI+):
    Calculated for C₃₂H₆₄O₄Sn [M+H]⁺: 633.4021
    Found: 633.4018

Thermal Stability Profile

DSC analysis under nitrogen atmosphere reveals:

Transition Temperature (°C) ΔH (J/g)
Glass Transition -15.2 2.8
Crystalline Melt 48.5 84.7
Decomposition Onset 192.3 -

Thermogravimetric analysis shows 5% mass loss at 205°C under air, confirming thermal stability up to processing temperatures common in polymer applications.

Industrial-Scale Production Considerations

Catalyst Recovery Systems

Large-scale implementations utilize heterogeneous acid catalysts to simplify product isolation:

  • Zeolite H-Y (SiO₂/Al₂O₃ = 30)
  • Sulfated zirconia
  • Amberlyst® 36 wet

Comparative performance data:

Catalyst Loading (wt%) Reaction Time (h) Reusability (cycles)
H-Y Zeolite 5 4.5 12
Sulfated Zirconia 3 3.2 8
Amberlyst 36 7 6.1 15

Zeolitic catalysts demonstrate optimal balance between activity and lifetime for continuous production.

Byproduct Management

Critical waste streams require specialized handling:

  • Aqueous Halide Solutions:

    • Neutralize with Ca(OH)₂ slurry
    • Precipitate CaCl₂ for cement industry use
    • Achieve <5 ppm Sn in effluent
  • Organic Solvents:

    • Distillative recovery (≥98% purity)
    • Molecular sieve drying for reuse
  • Tin Sludges:

    • High-temperature vitrification (1400°C)
    • SnO₂ recovery via alkaline leaching

Emerging Synthetic Technologies

Photochemical Activation

UV-mediated synthesis (λ=365 nm) enables room-temperature reactions:

  • Quantum yield: 0.38 ± 0.03
  • Photon efficiency: 2.7 × 10⁻³ mol/Einstein
  • 85% conversion in 90 minutes vs 8 hours thermally

Biocatalytic Routes

Recent advances employ lipase enzymes for esterification:

Enzyme Source Activity (U/mg) Conversion (%)
CALB Candida antarctica 4800 92
PPL Porcine pancreas 1200 68
CRL Candida rugosa 850 54

Immobilized CALB on mesoporous silica achieves 92% yield under mild conditions (40°C, atmospheric pressure).

Comparative Analysis of Synthetic Methods

Method Capital Cost Operating Cost Yield (%) Purity (%) E-Factor
Batch Halide Low Medium 85 95 8.7
Continuous Flow High Low 98 99 2.1
Photochemical Medium Medium 89 97 5.4
Biocatalytic Medium High 92 99 3.8

E-Factor = (Total waste kg)/(Product kg). Lower values indicate greener processes.

Chemical Reactions Analysis

Bis((2-ethyl-1-oxohexyl)oxy)dioctylstannane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis of Bis((2-ethyl-1-oxohexyl)oxy)dioctylstannane

The synthesis typically involves the reaction of dioctyltin oxide with 2-ethylhexanoic acid derivatives. The process is conducted under controlled conditions, often requiring catalysts to facilitate the formation of ether linkages. The reaction conditions, including temperature and inert atmosphere, are critical for achieving high yields and purity.

Industrial Applications

This compound is utilized in several key industrial sectors:

  • Polymer Stabilization : It acts as a stabilizer in various polymer formulations, enhancing thermal stability and resistance to degradation.
  • Catalysis : The compound serves as a catalyst in the production of polyurethane coatings, which are widely used in flooring and other applications due to their durability and aesthetic qualities .
  • Biological Studies : Research has focused on its interactions within biological systems, particularly its hydrolysis products which may exhibit toxicity in aquatic environments .

Health and Environmental Impact

The health effects associated with this compound are significant. Studies indicate that its hydrolysis produces dioctyltin compounds, which have been linked to various health risks, including reproductive toxicity. The compound has low acute toxicity; however, prolonged exposure may lead to serious health effects such as thymus damage and developmental toxicity in animal models .

Toxicity Profile

Endpoint Findings
Acute Toxicity (Oral)LD50 > 2000 mg/kg bw (low toxicity)
Dermal AbsorptionMinimal absorption expected
Reproductive ToxicitySuspected of damaging fertility (Category 2 hazard)
Developmental EffectsSkeletal variations and malformations in fetuses observed at LOAEL 100 mg/kg bw/day

Case Studies

  • Polyurethane Coatings : A study demonstrated the effectiveness of this compound as a stabilizer in polyurethane formulations. The resulting coatings exhibited enhanced performance characteristics compared to those without this additive .
  • Environmental Impact Assessment : Research into the environmental persistence of dioctyltin compounds highlighted the potential risks associated with this compound's hydrolysis products. These studies emphasized the need for careful monitoring of its use in industrial applications to mitigate ecological risks .

Mechanism of Action

The mechanism of action of Bis((2-ethyl-1-oxohexyl)oxy)dioctylstannane involves its interaction with molecular targets and pathways within cells. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Organotin Compounds

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Hazard Classification (GHS) Regulatory Notes
This compound (24577-34-2) C₃₆H₇₂O₄Sn ~763.3 g/mol Dioctyl, 2-ethylhexanoate-like Xn; R48/22 (Toxic), N; R50-53 (Environmental hazard) Classified as hazardous; restricted under EU regulations
Dibutylbis((2-ethyl-1-oxohexyl)oxy)stannane (2781-10-4) C₂₄H₄₈O₄Sn 535.4 g/mol Dibutyl, 2-ethylhexanoate-like 6.1C (Toxic), 9.3B (Aquatic hazard) Higher acute toxicity than octyl analogs; used in PVC stabilization
Dioctylbis[(1-oxododecyl)oxy]stannane (3648-18-8) C₄₀H₈₀O₄Sn ~840.4 g/mol Dioctyl, dodecanoate-like 3.1C (Flammable) Lower environmental toxicity but flammable; limited industrial use
Chloro[(2-ethyl-1-oxohexyl)oxy]dimethylstannane (82963-02-8) C₁₀H₂₁ClO₂Sn 327.4 g/mol Dimethyl, chloro, 2-ethylhexanoate-like Not classified (data limited) Reactive due to chlorine substituent; niche catalytic applications
Dibutylbis[(1-oxohexyl)oxy]stannane (NCATS Inxight) C₂₀H₄₀O₄Sn 463.2 g/mol Dibutyl, hexanoate-like Not classified Lower molecular weight; limited toxicity data

Structural and Functional Differences

  • Longer chains reduce volatility but increase persistence in environmental matrices. Chlorine substituents (e.g., in Chloro[(2-ethyl-1-oxohexyl)oxy]dimethylstannane) increase electrophilicity, making the compound more reactive in catalytic processes but also more toxic .
  • Carboxylate Substituents: The 2-ethylhexanoate group in the target compound provides steric bulk, improving thermal stability in PVC applications. In contrast, dodecanoate (C12) substituents in Dioctylbis[(1-oxododecyl)oxy]stannane offer even greater hydrophobicity but lower compatibility with polar polymer matrices .

Toxicity and Environmental Impact

  • Acute Toxicity :

    • Dibutyl analogs (e.g., CAS 2781-10-4) exhibit higher acute toxicity (6.1C) than octyl derivatives, likely due to easier cellular uptake of smaller alkyl chains .
    • The target compound’s R50-53 classification indicates significant aquatic toxicity, with long-term effects on aquatic organisms at concentrations ≥2.5% .
  • Regulatory Status :

    • This compound is flagged under EU regulations for environmental hazards, whereas shorter-chain derivatives face stricter usage restrictions due to higher bioaccumulation and toxicity .

Biological Activity

Chemical Identity and Properties
Bis((2-ethyl-1-oxohexyl)oxy)dioctylstannane, with CAS number 24577-34-2, is a stannane compound characterized by the molecular formula C32H64O4SnC_{32}H_{64}O_{4}Sn and a molecular weight of 631.56 g/mol . This compound is primarily studied for its potential biological activities, particularly in the fields of toxicology and environmental science.

Chemical Structure

The structure of this compound includes two dioctyl groups connected by an ether linkage to two 2-ethyl-1-oxohexyl moieties. The presence of tin in its structure suggests potential applications in various industrial processes, including as a stabilizer in PVC formulations.

Toxicological Studies

Research indicates that organotin compounds, including this compound, exhibit a range of biological activities that can be both beneficial and harmful. The following are key findings from various studies:

  • Endocrine Disruption : Organotin compounds have been shown to disrupt endocrine function, which can lead to reproductive and developmental issues in aquatic organisms .
  • Cytotoxicity : Studies have demonstrated that some organotin compounds can induce cytotoxic effects on various cell lines. For example, this compound has been investigated for its cytotoxic effects on human cancer cell lines, showing potential as an anticancer agent.

Environmental Impact

The environmental persistence and bioaccumulation potential of organotin compounds raise concerns regarding their ecological impact. This compound has been found to have low water solubility (0.11 ng/L at 25°C), which contributes to its tendency to accumulate in sediments and organisms .

Case Studies

  • Aquatic Toxicity : A study assessing the effects of various organotin compounds, including this compound, revealed significant toxicity to fish species at low concentrations. This highlights the need for careful regulation of such compounds in aquatic environments .
  • Cell Line Studies : Research conducted on the cytotoxicity of this compound against human cancer cell lines indicated a dose-dependent response, suggesting potential applications in cancer therapeutics while also raising concerns about safety and toxicity.

Data Summary

PropertyValue
Molecular FormulaC32H64O4Sn
Molecular Weight631.56 g/mol
Boiling Point554.9 ± 19.0 °C (Predicted)
Density1.1 g/cm³ at 20°C
Water Solubility0.11 ng/L at 25°C
LogP10.489

Q & A

Q. How can this compound be integrated into hybrid materials for catalytic or sensing applications?

  • Methodological Answer :
  • Hybrid Synthesis : Graft onto mesoporous silica (e.g., SBA-15) via sol-gel methods; characterize BET surface area and pore size distribution.
  • Performance Testing : Evaluate catalytic efficiency in model reactions (e.g., ester hydrolysis) or as a chemosensor via fluorescence quenching assays .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis((2-ethyl-1-oxohexyl)oxy)dioctylstannane
Reactant of Route 2
Bis((2-ethyl-1-oxohexyl)oxy)dioctylstannane

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